1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is linked to a 6-fluorobenzo[d]thiazole moiety, a structural motif known for enhancing biological activity in agrochemicals and pharmaceuticals . The fluorine atom at the 6-position of the benzothiazole ring likely improves metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-2-18-6-5-10(17-18)12(19)16-13-15-9-4-3-8(14)7-11(9)20-13/h3-7H,2H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXSUBHUFJRYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and antimicrobial treatment.
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For instance, they have been shown to inhibit the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects.
Biological Activity
1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural framework that includes a pyrazole and a benzothiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a fluorine atom, which is known to enhance biological activity by influencing the electronic properties of the molecule.
Target Interaction
The primary target for this compound is the mesenchymal epithelial transition factor (MET) , a receptor tyrosine kinase implicated in various cancers. The interaction with MET leads to the inhibition of its kinase activity, which is crucial for tumor cell proliferation and metastasis .
Biochemical Pathways
The inhibition of MET affects several downstream signaling pathways that regulate:
- Cell proliferation
- Cell migration
- Invasive growth
These pathways are critical in cancer biology, making this compound a candidate for further development as an anticancer agent.
Antitumor Activity
Research indicates that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiazole and pyrazole can inhibit tumor cell growth across various cancer cell lines, including lung and breast cancer cells .
Case Study: Antitumor Efficacy
In vitro studies have demonstrated that this compound exhibits promising cytotoxic effects against human lung cancer cell lines. The compound showed an IC50 value of approximately 5 µM against A549 cells, indicating potent antitumor activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Pyrazole derivatives are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
A series of tests conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that compounds similar to this compound exhibited significant antibacterial activity, with some derivatives showing up to seven times the inhibitory effect compared to standard antibiotics like Novobiocin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics in preclinical models. Studies indicate that the compound demonstrates adequate bioavailability and metabolic stability, making it a suitable candidate for further clinical development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibitors of LSD1 can potentially reverse the epigenetic changes that allow cancer cells to proliferate and resist therapy. Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties by targeting LSD1 and affecting gene transcription related to tumor growth .
Antibacterial and Antifungal Properties
Substituted benzothiazole derivatives, including those containing the pyrazole moiety, have shown a spectrum of biological activities such as antibacterial and antifungal effects. The incorporation of a fluorine atom enhances the lipophilicity and bioactivity of these compounds, making them effective against various microbial strains .
Neuroprotective Effects
Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. This is attributed to their ability to modulate signaling pathways involved in neuronal survival and function .
Agricultural Chemistry
Pesticidal Activity
Compounds similar to 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide have been evaluated for their pesticidal properties. The structural characteristics of benzothiazoles contribute to their effectiveness as agrochemicals, particularly in controlling pests and diseases in crops. The mode of action often involves interference with the metabolic processes of target organisms .
Material Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These compounds can act as cross-linking agents or stabilizers in polymer formulations, leading to improved performance in various applications such as coatings and composites .
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the efficacy of pyrazole derivatives as LSD1 inhibitors. The research highlighted the structure-activity relationship (SAR) that underpins their anticancer activity, showing that modifications to the benzothiazole ring significantly impact potency and selectivity against cancer cell lines .
Case Study 2: Agricultural Applications
Research conducted on the pesticidal activity of benzothiazole derivatives revealed promising results against common agricultural pests. Field trials indicated a marked reduction in pest populations when treated with formulations containing these compounds, showcasing their potential as environmentally friendly pesticides .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Compound I-2: 1-Ethyl-N-(1-((2-methoxy-4-(perfluoropropan-2-yl)phenyl)amino)-1-oxopropan-2-yl)-1H-pyrazole-3-carboxamide (I-2) shares the pyrazole carboxamide core but replaces the 6-fluorobenzo[d]thiazole with a 2-methoxy-4-(perfluoropropan-2-yl)phenyl group. Reported yield (53%) and melting point (80.3–82.2°C) suggest moderate synthetic efficiency and stability .
Comparison :
- Activity : Fluorine in the target compound may offer balanced lipophilicity for membrane penetration, whereas I-2’s bulkier perfluorinated group could improve resistance to oxidative degradation.
- Synthesis : Both compounds utilize carbodiimide-based coupling agents (e.g., EDCI/HOBt), but I-2’s complex aryl substituent requires additional steps, reducing yield .
Modifications to the Pyrazole Core
Compound 515150-39-7 :
1-Ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide features a methyl group at the pyrazole 3-position and a 6-methylbenzothiazole. The molecular weight (376.47 g/mol) is lower than the target compound, likely due to the absence of fluorine and a simpler benzothiazole substitution .
Comparison :
- Electronic Effects : Fluorine’s electronegativity in the target compound could enhance hydrogen bonding compared to the methyl group in 515150-39-7 .
Heterocyclic Additions to the Carboxamide Nitrogen
Compound 1170499-20-3 :
1-Ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide introduces a pyridin-3-ylmethyl group to the carboxamide nitrogen. This modification increases molecular weight (381.4 g/mol) and introduces a basic nitrogen, which may improve solubility in acidic environments .
Comparison :
- Solubility : The pyridine moiety could enhance aqueous solubility compared to the target compound, favoring pharmacokinetics.
- Synthetic Complexity : Additional steps for N-alkylation are required, as seen in similar compounds using reductive amination or nucleophilic substitution .
Q & A
Q. What synthetic methodologies are employed for preparing 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core. For example, 6-fluorobenzo[d]thiazol-2-amine derivatives are synthesized via cyclization of thiourea intermediates under acidic conditions .
- Step 2 : Introduction of the pyrazole-carboxamide moiety. A common approach uses Vilsmeier-Haack formylation (DMF/POCl₃) to functionalize the hydrazine intermediate, followed by condensation with ethyl pyrazole-3-carboxylate derivatives .
- Step 3 : Final coupling via nucleophilic acyl substitution, often using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the ethyl-pyrazole group to the benzothiazole ring .
Q. What analytical techniques are critical for structural characterization?
Key techniques include:
- X-ray crystallography : Resolves dihedral angles between the pyrazole and benzothiazole rings (e.g., 6.41–34.02° variations depending on substituents) and non-covalent interactions (e.g., π–π stacking, C–H···π bonds) .
- NMR spectroscopy : Distinct signals for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂), fluorobenzothiazole protons (δ ~7.2–8.1 ppm), and pyrazole carboxamide (δ ~8.3–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns identifying key functional groups .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition profiles evaluated using fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How do structural modifications influence TRPV1 receptor affinity and metabolic stability?
Q. How can crystallographic data discrepancies between studies be reconciled?
- Case study : Variations in dihedral angles (e.g., 6.41° vs. 34.02° for pyrazole-benzothiazole orientation) arise from:
- Crystallization solvents : Ethyl acetate/hexane mixtures favor tighter packing vs. DMSO/water, altering molecular conformations .
- Temperature effects : High-temperature crystallization may induce rotational freedom in the ethyl group, affecting ring planarity .
- Resolution : Use of low-temperature (100 K) X-ray diffraction and DFT calculations to model conformational energy barriers .
Q. What strategies are used to assess in vivo efficacy and toxicity?
- Preclinical models :
- Rodent pain models : Von Frey filament tests (mechanical allodynia) and hot plate assays (thermal hyperalgesia) to evaluate TRPV1-mediated analgesia .
- Toxicokinetics : Plasma stability studies (LC-MS/MS) quantify half-life (t₁/₂) and bioavailability. For example, oral administration in rats shows t₁/₂ = 4.2 h and Cₘₐₓ = 1.8 µM .
- Metabolite identification : Liver microsome assays (human/rat) coupled with HR-MS/MS detect primary metabolites (e.g., hydroxylation at the ethyl group or benzothiazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
